奥沙西泮-d5

概述

描述

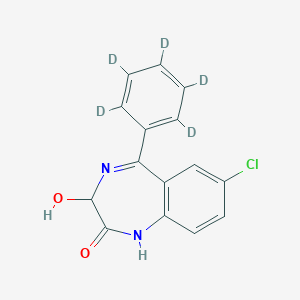

Oxazepam-d5 is a deuterated form of oxazepam, a benzodiazepine derivative. It is primarily used as an internal standard in various analytical applications, particularly in mass spectrometry. The deuterium atoms in Oxazepam-d5 replace the hydrogen atoms, making it useful for isotope dilution methods, enhancing the accuracy and precision of quantitative analyses.

科学研究应用

Oxazepam-d5 is widely used in scientific research due to its stability and isotopic labeling. Its applications include:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of oxazepam and related compounds.

Forensic Toxicology: Employed in the detection and quantification of benzodiazepines in biological samples, aiding in forensic investigations.

Clinical Testing: Utilized in clinical laboratories for monitoring therapeutic drug levels and detecting drug abuse.

Pharmaceutical Research: Assists in the study of drug metabolism and pharmacokinetics.

作用机制

Oxazepam-d5, being a deuterated analog of oxazepam, shares a similar mechanism of action. Oxazepam exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA(A) receptors, which are inhibitory neurotransmitter receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and an overall calming effect .

Similar Compounds:

Oxazepam: The non-deuterated form, used for treating anxiety and alcohol withdrawal.

Diazepam-d5: Another deuterated benzodiazepine used as an internal standard.

Temazepam-d5: Deuterated form of temazepam, used similarly in analytical applications.

Uniqueness of Oxazepam-d5: Oxazepam-d5 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy. Its stability and similarity to oxazepam make it an ideal internal standard for various analytical techniques.

安全和危害

Oxazepam-d5 is classified as a flammable liquid (Category 2), and it is toxic if swallowed, in contact with skin, or if inhaled (Category 3) . It is suspected of causing cancer (Category 2) and may cause damage to organs (Category 1) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

未来方向

Oxazepam-d5 is intended for use as an internal standard for the quantification of oxazepam by GC- or LC-MS . It is an analytical reference material that is structurally categorized as a benzodiazepine . It is used in testing applications such as clinical toxicology, urine drug testing, forensic analysis, or pain prescription monitoring . As an active metabolite of diazepam, prazepam, and temazepam, it can positively modulate GABA A receptors, which results in inhibitory effects in the central nervous system . This makes it a valuable tool in the field of neuroscience research .

生化分析

Biochemical Properties

Oxazepam-d5, like its parent compound Oxazepam, interacts with gamma-aminobutyric acid (GABA) receptors in the brain . It potentiates the effect of GABA on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to an increase in the inhibitory effects of GABA, resulting in the anxiolytic effects of Oxazepam-d5 .

Cellular Effects

Oxazepam-d5 influences cell function by modulating the activity of GABA(A) receptors . By enhancing the inhibitory effects of GABA, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . Its impact on these processes contributes to its therapeutic effects in managing conditions such as anxiety and alcohol withdrawal symptoms .

Molecular Mechanism

The molecular mechanism of action of Oxazepam-d5 involves its binding to GABA(A) receptors . Upon binding, it potentiates the effect of GABA, leading to a conformational change in the receptor that allows the passage of chloride ions through the channel . This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting its anxiolytic effects .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Oxazepam-d5 in laboratory settings are limited, it is known that the effects of benzodiazepines like Oxazepam-d5 can change over time . These changes can include the development of tolerance and dependence with long-term use .

Dosage Effects in Animal Models

It is known that the effects of benzodiazepines can vary with different dosages . For instance, low doses can relieve anxiety, while higher doses can induce sedation .

Metabolic Pathways

Oxazepam-d5 is metabolized in a similar manner to Oxazepam. Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, metabolize diazepam into active metabolites including nordiazepam, temazepam, and oxazepam . These metabolites are then further metabolized, with Oxazepam undergoing glucuronidation before being excreted in the urine .

Transport and Distribution

It is known that Oxazepam, the parent compound, is primarily eliminated in the urine as its glucuronide metabolite .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas of the cell where GABA(A) receptors are present, such as the cell membrane .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Oxazepam-d5 involves the incorporation of deuterium atoms into the oxazepam molecule. This can be achieved through several methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.

Chemical Synthesis: Starting from deuterated precursors, the oxazepam structure is built step-by-step, ensuring the incorporation of deuterium at specific positions.

Industrial Production Methods: Industrial production of Oxazepam-d5 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification Steps: Employing techniques such as chromatography to isolate and purify the final product.

化学反应分析

Types of Reactions: Oxazepam-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Conversion to oxazepam N-oxide.

Reduction: Reduction of the carbonyl group to form corresponding alcohols.

Substitution: Halogenation or alkylation at specific positions on the benzodiazepine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products:

Oxazepam N-oxide: Formed through oxidation.

Reduced Alcohols: Formed through reduction.

Halogenated or Alkylated Derivatives: Formed through substitution reactions.

属性

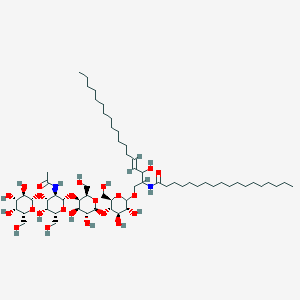

IUPAC Name |

7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIMAYPTOBDMTL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574138 | |

| Record name | Oxazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65854-78-6 | |

| Record name | Oxazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65854-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Oxazepam-d5 used as an internal standard for analyzing benzodiazepines like nordiazepam?

A1: Oxazepam-d5 shares a similar chemical structure and physicochemical properties with benzodiazepines like nordiazepam. This similarity leads to comparable behavior during sample preparation steps like extraction and derivatization, as well as during GC-MS analysis. [, , ] Using a deuterated analog like Oxazepam-d5 helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby increasing the accuracy and reliability of the analytical method.

Q2: Can you explain the sample preparation and analysis process for detecting nordiazepam in hair samples using Oxazepam-d5?

A2: In a study analyzing hair samples from drug addicts, researchers used Oxazepam-d5 as an internal standard to quantify nordiazepam. [] Here's a simplified breakdown:

Q3: Are there alternative internal standards to Oxazepam-d5 for analyzing benzodiazepines?

A3: Yes, other deuterated benzodiazepines are frequently employed as internal standards. The choice depends on the specific analytes being targeted and the analytical method. For example, lorazepam-d4 and alpha-hydroxyalprazolam-d5 were used alongside Oxazepam-d5 in a study focusing on urinary benzodiazepine metabolites. []

Q4: What analytical methods are commonly validated for quantifying benzodiazepines using internal standards like Oxazepam-d5?

A4: GC-MS is a widely used and validated technique for quantifying benzodiazepines. [, , ] The validation process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and stability. These validation steps ensure the analytical method is reliable and suitable for its intended purpose.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)

![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)